molecular formula C11H21Br B13647392 1-(Bromomethyl)-1-hexylcyclobutane

1-(Bromomethyl)-1-hexylcyclobutane

Cat. No.: B13647392
M. Wt: 233.19 g/mol
InChI Key: HKNNWBWFIJGIHQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-hexylcyclobutane is an organic compound that belongs to the class of cycloalkanes It features a cyclobutane ring substituted with a bromomethyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-hexylcyclobutane typically involves the bromination of 1-methyl-1-hexylcyclobutane. This can be achieved through a free radical halogenation process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-hexylcyclobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: 1-(Hydroxymethyl)-1-hexylcyclobutane, 1-(Cyanomethyl)-1-hexylcyclobutane.

    Elimination: 1-Hexylcyclobutene.

    Oxidation: 1-(Hydroxymethyl)-1-hexylcyclobutanol, 1-(Carboxymethyl)-1-hexylcyclobutane.

Scientific Research Applications

1-(Bromomethyl)-1-hexylcyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-1-hexylcyclobutane
  • 1-(Iodomethyl)-1-hexylcyclobutane
  • 1-(Bromomethyl)-1-pentylcyclobutane

Uniqueness: 1-(Bromomethyl)-1-hexylcyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The hexyl chain also influences its physical and chemical properties, making it suitable for specific applications.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(bromomethyl)-1-hexylcyclobutane

InChI

InChI=1S/C11H21Br/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3

InChI Key

HKNNWBWFIJGIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCC1)CBr

Origin of Product

United States

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